(S)-3-Amino-3-(3-fluorophenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a fluorinated aromatic ring. Its chemical structure is significant due to the fluorine atom, which enhances its biological activity and binding properties. This compound is known for its applications in medicinal chemistry, particularly as a precursor in synthesizing pharmaceuticals targeting neurological disorders. It is also utilized in biological studies to probe enzyme-substrate interactions and receptor binding .
The compound has the following identifiers:
This compound falls under the category of amino acids, specifically those with fluorinated aromatic substituents, which are of interest in both organic synthesis and medicinal applications.
The synthesis of (S)-3-Amino-3-(3-fluorophenyl)propanoic acid typically involves several key steps:
This multi-step synthesis highlights the importance of careful reaction conditions to ensure high yield and purity.
The molecular structure of (S)-3-Amino-3-(3-fluorophenyl)propanoic acid can be represented as follows:
The presence of the fluorine atom at the 3-position of the aromatic ring imparts unique electronic properties, enhancing its reactivity and selectivity in biological interactions.
(S)-3-Amino-3-(3-fluorophenyl)propanoic acid can participate in various chemical reactions:
These reactions are essential for creating derivatives that may have enhanced or altered biological activities.
The mechanism of action of (S)-3-Amino-3-(3-fluorophenyl)propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances binding affinity and selectivity, making it a potent inhibitor or activator within biological pathways. This characteristic is particularly useful in drug design targeting neurological disorders .
The physical properties of (S)-3-Amino-3-(3-fluorophenyl)propanoic acid include:
Key chemical properties include:
These properties are crucial for practical applications in synthesis and biological studies .
(S)-3-Amino-3-(3-fluorophenyl)propanoic acid has several scientific uses:
The compound is systematically named as (S)-3-Amino-3-(3-fluorophenyl)propanoic acid, reflecting its chiral center at the β-carbon and the 3-fluorophenyl substituent. Its molecular formula is C₉H₁₀FNO₂, with a molecular weight of 183.18 g/mol. The SMILES notation encodes its stereochemistry and connectivity: O=C(O)C[C@@H](N)C1=CC=CC(F)=C1. Here, the [C@@H] descriptor specifies the S-configuration at the chiral β-carbon. This representation distinguishes it from its R-enantiomer (CAS: 723284-81-9), which exhibits identical connectivity but opposite optical activity [5] [9] [10].
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (S)-3-Amino-3-(3-fluorophenyl)propanoic acid |
| Molecular Formula | C₉H₁₀FNO₂ |
| Molecular Weight | 183.18 g/mol |
| CAS Number | 723284-79-5 |
| SMILES | O=C(O)CC@@HC₁=CC=CC(F)=C₁ |
The chiral β-carbon confers distinct stereochemical properties. Experimental specific rotation measurements confirm its enantiopurity:
The negative rotation indicates levorotatory behavior, consistent with the S-configuration. This stereospecificity is critical for biological interactions, as enantiomers exhibit different binding affinities to target proteins. Enantioseparation techniques using Cinchona alkaloid-based chiral stationary phases (e.g., Chiralpak ZWIX) achieve baseline separation by exploiting differential H-bonding and ionic interactions between enantiomers and the selector [4].
The fluorine atom at the meta-position differentiates this compound from unsubstituted β-phenylalanine:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: 371971-10-7
CAS No.: